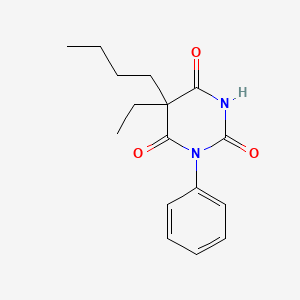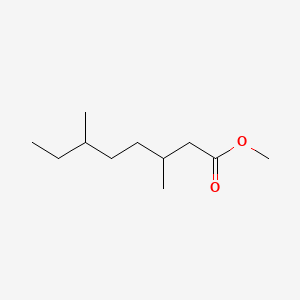
3,6-Dimethyloctanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyloctanoic acid methyl ester is an organic compound with the molecular formula C11H22O2. It is a methyl ester derivative of 3,6-dimethyloctanoic acid. This compound is part of the ester family, which are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dimethyloctanoic acid methyl ester can be synthesized through the esterification of 3,6-dimethyloctanoic acid with methanol in the presence of an acid catalyst. . The reaction typically involves heating the carboxylic acid with methanol and a strong acid, such as sulfuric acid, to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters (FAMEs) like this compound can be achieved using microwave-assisted derivatization. This method significantly reduces the reaction time compared to conventional heating methods, making it more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyloctanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Acidic Hydrolysis: Uses water and a strong acid like hydrochloric acid.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Transesterification: Uses an alcohol and a catalyst such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Produces 3,6-dimethyloctanoic acid and methanol.
Transesterification: Produces a different ester and methanol or another alcohol used in the reaction.
Aplicaciones Científicas De Investigación
3,6-Dimethyloctanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Used in the production of biodiesel and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyloctanoic acid methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in metabolic pathways or its use as a reactant in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl octanoate: Another fatty acid methyl ester with similar properties and applications.
Methyl butanoate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl acetate: A commonly used solvent in organic synthesis.
Uniqueness
3,6-Dimethyloctanoic acid methyl ester is unique due to its specific structure, which includes two methyl groups on the octanoic acid chain. This structural feature can influence its physical and chemical properties, making it distinct from other fatty acid methyl esters .
Propiedades
Fórmula molecular |
C11H22O2 |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
methyl 3,6-dimethyloctanoate |
InChI |
InChI=1S/C11H22O2/c1-5-9(2)6-7-10(3)8-11(12)13-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
GHVLZOQDODBSTB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC(C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


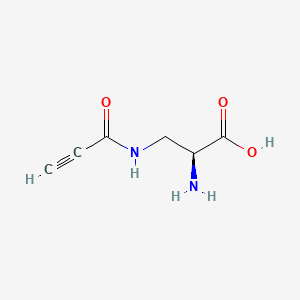
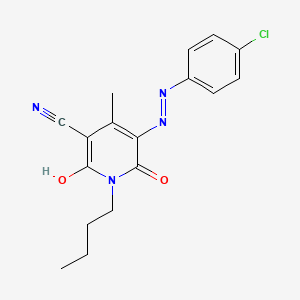
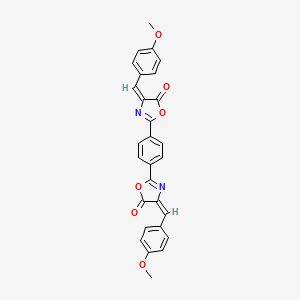
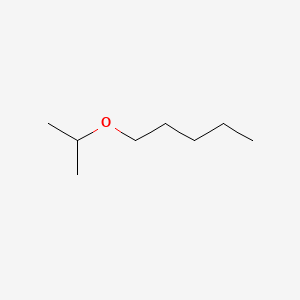
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)

![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
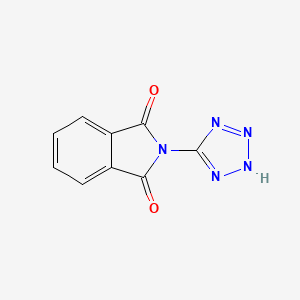
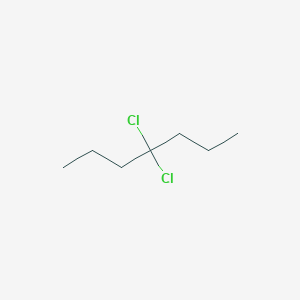
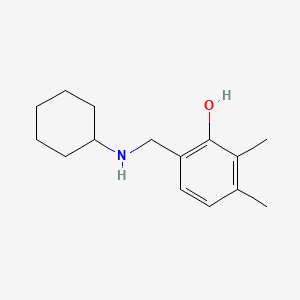
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
